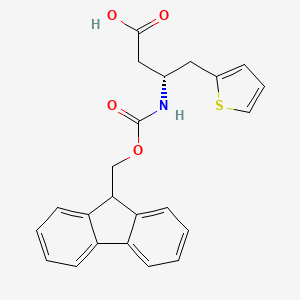

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Beschreibung

Historical Context and Development

The development of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid emerges from the broader historical evolution of amino acid protection strategies in organic synthesis. The foundational work began in 1970 when Carpino and Han introduced the 9-fluorenylmethoxycarbonyl protecting group for amino acid protection. Initially, this protecting group proved unsuitable for solution-phase chemistry due to the reactive nature of dibenzofulvene, the initial cleavage product, which could reattach to liberated amines or prove difficult to separate from desired products. However, the exceptional lability of the 9-fluorenylmethoxycarbonyl group to bases, particularly secondary amines, made it notable for potential applications.

The transformation of 9-fluorenylmethoxycarbonyl chemistry occurred during the screening process for base-labile protecting groups in solid-phase applications. When evaluated alongside several other base-labile candidates for solid-phase peptide synthesis, the 9-fluorenylmethoxycarbonyl group demonstrated its métier, as the solid support environment allowed the dibenzofulvene and associated adducts to be simply washed away. This breakthrough led to the adoption of 9-fluorenylmethoxycarbonyl methodology for solid-phase peptide synthesis in the late 1970s. The unique ability to monitor deprotection through the yellow coloration of the 9-methylene-fluorene intermediate emerging during deprotection provided an additional advantage for synthetic applications.

The specific development of thiophene-containing derivatives like this compound represents a more recent advancement in the field. These compounds emerged from the need to incorporate heterocyclic moieties into peptide structures for enhanced biological activity and improved pharmacological properties. The compound was first cataloged in chemical databases in 2006, with subsequent modifications reflecting ongoing research interest. The synthetic methodology for creating such derivatives has benefited from improvements in 9-fluorenylmethoxycarbonyl chemistry, including the development of more stable reagents like 9-fluorenylmethyl N-hydroxy-succinimidyl carbonate, which offers increased stability compared to the original 9-fluorenylmethoxycarbonyl chloride.

Classification within 9-Fluorenylmethoxycarbonyl-Protected Amino Acid Derivatives

This compound belongs to the expansive family of 9-fluorenylmethoxycarbonyl-protected amino acid derivatives, specifically classified as a beta-amino acid derivative with heterocyclic side chain functionality. The compound represents a sophisticated example of non-natural amino acid chemistry, where the traditional alpha-amino acid framework has been modified to create a beta-amino acid structure with enhanced chemical diversity. Within the broader classification system, this compound falls under the category of 9-fluorenylmethoxycarbonyl-protected beta-homophenylalanine derivatives, where the phenyl ring has been replaced with a thiophene heterocycle.

The structural classification reveals several key features that distinguish this compound within its chemical family. The presence of the thiophene moiety classifies it as a heteroaromatic-containing amino acid derivative, specifically a thiophene-substituted variant. The R-stereochemical configuration places it among the D-series of amino acids when considering conventional amino acid nomenclature, though the beta-amino acid structure creates unique stereochemical considerations. The compound shares structural similarities with other 9-fluorenylmethoxycarbonyl-protected derivatives cataloged in chemical databases, including related compounds with different aromatic substituents such as 3,4-difluorophenyl and trifluoromethylphenyl variants.

The classification extends to functional applications, where this compound serves as a building block for solid-phase peptide synthesis applications. The 9-fluorenylmethoxycarbonyl protecting group enables selective modification during peptide assembly while preventing unwanted side reactions. The thiophene side chain introduces unique electronic properties through its sulfur-containing heterocyclic structure, which can participate in various non-covalent interactions including pi-stacking and sulfur-based interactions. This functional classification positions the compound as a specialized tool for creating peptides with enhanced stability, altered conformational preferences, and potentially improved biological activities compared to natural amino acid counterparts.

Stereochemical Significance of R-Configuration

The R-stereochemical configuration of this compound carries profound implications for its chemical behavior, biological activity, and synthetic utility. The absolute configuration at the C-3 position, designated as R according to Cahn-Ingold-Prelog priority rules, establishes the three-dimensional arrangement of substituents around the chiral center. This stereochemical assignment becomes particularly significant when considering the compound's behavior in biological systems, where chirality often determines the specificity and magnitude of molecular interactions with biological targets.

The R-configuration influences the compound's conformational preferences and affects how it integrates into peptide structures during synthesis. When incorporated into peptide chains, the R-stereochemistry can alter the backbone dihedral angles and influence the overall secondary structure of resulting peptides. The steric effects introduced by the thiophene-containing side chain, combined with the R-configuration, create unique spatial arrangements that can enhance or diminish specific intermolecular interactions. Research has demonstrated that the stereochemical configuration of beta-amino acids significantly impacts the stability and biological activity of peptides incorporating these non-natural building blocks.

The significance of the R-configuration extends to synthetic considerations, particularly regarding racemization during peptide synthesis. Beta-amino acids with R-configuration require careful handling during activation and coupling reactions to prevent epimerization, which could compromise the stereochemical purity of final products. The 9-fluorenylmethoxycarbonyl protecting group provides some protection against racemization due to its electron-withdrawing properties, but synthetic protocols must still be optimized to maintain stereochemical integrity. The R-configuration also affects the compound's solubility properties and its behavior during purification processes, making it essential to consider stereochemical factors when developing synthetic methodologies and purification strategies for peptides containing this derivative.

| Property | R-Configuration Impact | Synthetic Considerations |

|---|---|---|

| Conformational Preferences | Altered backbone dihedral angles | Requires optimized coupling conditions |

| Biological Activity | Enhanced or altered target specificity | Potential for improved pharmacological properties |

| Stereochemical Stability | Susceptible to epimerization under basic conditions | Requires careful reaction monitoring |

| Solubility Characteristics | Influenced by chiral interactions | Affects purification strategies |

Importance in Contemporary Chemical Research

The contemporary significance of this compound extends across multiple domains of chemical research, reflecting the compound's versatility and unique structural features. In peptide synthesis research, this compound serves as a valuable building block for creating complex peptide structures with enhanced properties compared to natural amino acid counterparts. The thiophene moiety introduces electronic properties that can modulate peptide conformation, stability, and biological activity, making it particularly valuable for designing peptide-based therapeutics and research tools.

The compound's importance in drug development research stems from its ability to introduce structural diversity into peptide libraries used for drug discovery applications. The thiophene heterocycle provides opportunities for pi-stacking interactions and unique electronic effects that can enhance binding affinity to specific biological targets. Contemporary pharmaceutical research increasingly relies on non-natural amino acids like this compound to create peptide drugs with improved pharmacokinetic properties, enhanced stability, and reduced susceptibility to enzymatic degradation. The 9-fluorenylmethoxycarbonyl protecting group enables precise control over peptide assembly, allowing researchers to create complex molecular architectures with defined stereochemistry and functionality.

Materials science applications represent another significant area where this compound demonstrates contemporary importance. The thiophene moiety can participate in various intermolecular interactions that influence the self-assembly and materials properties of peptide-based materials. Research has shown that peptides containing thiophene-substituted amino acids can form unique supramolecular structures with applications in nanotechnology and biomaterials development. The controlled introduction of such functional groups through solid-phase peptide synthesis enables the creation of designer materials with tailored properties for specific applications.

The compound's significance extends to fundamental research in structural biology and chemical biology, where it serves as a probe for understanding structure-activity relationships in biological systems. The unique electronic properties of the thiophene side chain make it valuable for studying protein-ligand interactions and for developing fluorescent probes and other analytical tools. Contemporary research increasingly relies on such modified amino acids to create peptide-based sensors, inhibitors, and other molecular tools that advance our understanding of biological processes and enable the development of new therapeutic strategies.

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c25-22(26)13-15(12-16-6-5-11-29-16)24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSJJJDKGERSD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid, a compound with the CAS number 269726-93-4, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids. Its structural complexity and functional groups suggest potential applications in medicinal chemistry, particularly in peptide synthesis and therapeutic development. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H21NO4S, with a molecular weight of 407.48 g/mol. The presence of the thiophene ring and the Fmoc protecting group highlights its potential in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO4S |

| Molecular Weight | 407.48 g/mol |

| CAS Number | 269726-93-4 |

| Solubility | Moderately soluble |

| Bioavailability Score | 0.56 |

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities due to their ability to interact with biological macromolecules, including proteins and nucleic acids. The specific mechanism of action for this compound is not fully elucidated; however, it may involve modulation of enzyme activities or receptor interactions.

Pharmacological Studies

Research indicates that derivatives of fluorenone, including those related to this compound, possess various therapeutic properties:

- Antimicrobial Activity : Some studies have shown that fluorenone derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in fatty acid biosynthesis, such as InhA .

- Antiproliferative Effects : Compounds within the fluorenone class have demonstrated antiproliferative activity against cancer cell lines by acting as type I topoisomerase inhibitors . This suggests that this compound may also exhibit similar properties.

- Antioxidant Properties : Fluorenone derivatives have been reported to possess antioxidant activity, which could contribute to their therapeutic potential by mitigating oxidative stress in cells .

Case Studies

Several case studies highlight the relevance of compounds similar to this compound:

- Inhibition of Mycobacterium tuberculosis : A study explored a series of fluorenone derivatives that showed promising activity against drug-resistant strains of M. tuberculosis, emphasizing the importance of structural modifications in enhancing efficacy .

- Antitumor Activity : Research indicated that certain fluorenone derivatives exhibited significant antiproliferative effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key structural analogs differ in the substituent at the 4-position of the butanoic acid backbone. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : Substituents like trifluoromethyl (logP ~4.2) and tert-butyl (logP ~3.8) increase hydrophobicity compared to thiophen-2-yl (estimated logP ~2.5) .

- Reactivity : Bromo-substituted analogs (e.g., CAS 1212357-66-8) are reactive in Suzuki-Miyaura couplings, whereas thiophene-containing derivatives may participate in electrophilic substitutions .

- Stability : All Fmoc-protected compounds are stable under basic conditions but degrade in strong acids or oxidizing agents .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(thiophen-2-yl)butanoic acid generally follows a sequence of:

- Preparation or procurement of the chiral amino acid backbone bearing the thiophene substituent.

- Introduction of the Fmoc protecting group on the amino function.

- Purification and characterization of the final product.

This approach leverages well-established peptide chemistry techniques, particularly the use of Fmoc as a protecting group for amino acids in solid-phase peptide synthesis and related applications.

Preparation of the Chiral Amino Acid Intermediate

The key intermediate is the (R)-3-amino-4-(thiophen-2-yl)butanoic acid or its derivatives. The preparation methods reported in literature and chemical catalogs include:

- Asymmetric synthesis routes : Employing chiral catalysts or auxiliaries to introduce the (R)-configuration at the 3-position of the butanoic acid chain.

- Resolution of racemic mixtures : Using chiral chromatography or crystallization techniques to isolate the (R)-enantiomer.

- Starting from commercially available chiral building blocks : For example, using (R)-3-amino-4-(thiophen-2-yl)butanoic acid as a starting material, which is available from specialized chemical suppliers.

Fmoc Protection Step

The amino group of the chiral amino acid is protected by the fluorenylmethoxycarbonyl (Fmoc) group to yield the target compound. The typical procedure involves:

- Dissolving the amino acid in a suitable solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).

- Adding a base, commonly sodium bicarbonate or triethylamine, to deprotonate the amino group.

- Slowly adding Fmoc-chloride or Fmoc-succinimide as the Fmoc source under controlled temperature (0–25 °C).

- Stirring the reaction mixture for several hours to ensure complete protection.

- Quenching the reaction and extracting the product.

This reaction is generally performed under mild conditions to preserve the stereochemical integrity of the chiral center.

Purification and Characterization

After the Fmoc protection, the product is purified by:

- Recrystallization from solvents such as ethyl acetate/hexane mixtures.

- Column chromatography using silica gel with appropriate eluents (e.g., mixtures of dichloromethane and methanol).

- Preparative HPLC for high purity requirements.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry (MS) to verify molecular weight.

- Optical rotation measurements to confirm enantiomeric purity.

- High-performance liquid chromatography (HPLC) to assess purity.

Data Table: Typical Reaction Conditions for Fmoc Protection

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino acid dissolution | DMF or THF, room temperature | Ensures solubility of amino acid |

| Base addition | Sodium bicarbonate or triethylamine | Deprotonates amino group |

| Fmoc reagent addition | Fmoc-Cl or Fmoc-OSu, 0–25 °C | Slow addition to control reaction rate |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, extraction with organic solvent | Removes excess reagents and byproducts |

| Purification | Silica gel chromatography or recrystallization | Achieves high purity |

Research Findings and Optimization Notes

- The stereochemical integrity of the (R)-center is maintained by conducting the Fmoc protection under mild, non-racemizing conditions.

- The choice of base and solvent affects the reaction rate and yield; triethylamine in DMF is commonly preferred for high yields.

- The thiophene substituent is stable under the reaction conditions, allowing selective protection of the amino group without side reactions.

- Purity levels of 95% or higher are achievable with standard chromatographic techniques, suitable for peptide synthesis applications.

- Storage of the final compound is recommended at low temperatures (-20 °C or below) to maintain stability, as indicated by safety data sheets.

Summary Table of Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C23H21NO4S |

| Molecular Weight | 407.48 g/mol |

| CAS Number | 269726-90-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO; limited in water |

| Storage Conditions | Store at -20 °C or below, protected from moisture |

| Purity | ≥95% (by HPLC) |

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis protocols?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows selective removal using piperidine while retaining acid-labile side-chain protections (e.g., tert-butyl groups). The thiophen-2-yl substituent may introduce steric hindrance or influence solubility, requiring optimization of deprotection times (20–30% piperidine in DMF for 10–30 minutes) .

Q. How should researchers handle discrepancies in reported solubility or stability data for this compound?

Contradictions in solubility/stability data often arise from variations in experimental conditions (e.g., solvent purity, temperature). For example:

- Solubility : Test in DMF, DCM, or THF (common SPPS solvents) with sonication.

- Stability : Monitor via TLC or HPLC under acidic (TFA) or basic (piperidine) conditions to assess degradation .

Always cross-validate with peer-reviewed studies and prioritize suppliers with analytical certificates (e.g., ≥95% purity by HPLC) .

Q. What are the critical safety considerations when working with this compound?

- Hazards : Classified under acute toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and safety goggles .

- Decomposition : Avoid strong acids/bases; combustion releases toxic fumes (e.g., NOx, SOx). Use CO₂ or dry chemical extinguishers .

- First Aid : For exposure, rinse skin/eyes with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can chiral purity be ensured during synthesis, and what analytical methods are optimal?

- Stereochemical Integrity : Use (R)-configured starting materials (e.g., Fmoc-protected chiral auxiliaries) and monitor racemization via circular dichroism (CD) or chiral HPLC .

- Analytical Workflow :

Q. What strategies optimize coupling efficiency in peptide synthesis when using this sterically hindered amino acid?

Q. How does the thiophen-2-yl group influence bioactivity or target interactions?

- Pharmacophore Role : The sulfur atom in thiophene may engage in hydrophobic or π-π stacking interactions with aromatic residues in enzymes (e.g., kinases, proteases).

- Case Study : Analogous Fmoc-thiophene derivatives show enhanced inhibition of MMP-9 (IC₅₀ = 2.3 µM vs. 8.7 µM for phenyl analogs) due to improved binding pocket complementarity .

Q. What are the best practices for long-term storage to prevent degradation?

- Conditions : Store at –20°C in sealed, argon-flushed vials with desiccant (e.g., silica gel).

- Stability Data : ≤5% degradation over 12 months when protected from light and moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.